molecular formula C2H3BrN4 B12817013 5-Bromo-1H-1,2,3-triazol-4-amine

5-Bromo-1H-1,2,3-triazol-4-amine

Cat. No.: B12817013
M. Wt: 162.98 g/mol
InChI Key: RZPZVSXELAREBM-UHFFFAOYSA-N
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Description

5-Bromo-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5 and an amine group at position 2. The 1,2,3-triazole scaffold is renowned for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry and materials science . The bromine substituent enhances electrophilicity and influences intermolecular interactions, making it a valuable intermediate in Suzuki couplings and other cross-coupling reactions. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated Buchwald–Hartwig amination, as evidenced by methodologies in related triazole derivatives .

Properties

IUPAC Name

5-bromo-2H-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN4/c3-1-2(4)6-7-5-1/h(H3,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZVSXELAREBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-1,2,3-triazol-4-amine typically involves the reaction of 1,2,3-triazole with a brominating agent. One common method is the bromination of 1H-1,2,3-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazole Core

5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine
  • Structure : Benzyl and 4-chlorophenyl substituents at positions 2 and 5, respectively.
  • Properties :
    • High thermal stability (m.p. >250°C) due to aromatic stacking .
    • Distinct NMR signals: δ = 3.65 (s, CH₂), 6.87 (s, NH₂), and aromatic protons at δ = 7.01–7.23 .
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
  • Structure : Benzyl at N1 and phenyl at C3.
  • Synthesis : Achieved via Buchwald–Hartwig coupling with Pd(OAc)₂ and DavePhos .
  • Comparison : The lack of bromine simplifies reactivity but diminishes halogen-specific interactions in drug design.

Halogen Positional Isomers

5-Bromo-1H-1,2,4-triazol-3-amine
  • Structure : Bromine at position 5 on a 1,2,4-triazole core.
  • Properties: Higher acidity at N1 due to triazole isomerism .
  • Comparison : The 1,2,4-triazole isomer exhibits distinct electronic properties, affecting solubility and biological target engagement.
5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine
  • Structure : Bromine on a thiazole ring with methoxy-substituted aryl groups.
  • Properties :
    • Thiazole’s sulfur atom enhances π-conjugation and metabolic stability .
  • Comparison : Thiazole vs. triazole cores alter dipole moments and bioavailability.

Brominated Heterocycles with Similar Pharmacophores

5-Bromo-1H-indazol-4-amine
  • Structure : Bromine on an indazole system.
  • Applications : Used in kinase inhibitors due to indazole’s planar rigidity .
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
  • Structure : Bromine on a phenyl side chain attached to a 1,2,4-triazole.
  • Synthesis: Involves K₂CO₃-mediated cyclization in n-butanol .
  • Comparison : The bromophenyl group increases lipophilicity, enhancing membrane permeability in anticancer applications .

Data Tables

Table 1: Physical and Spectroscopic Properties

Compound m.p. (°C) IR (C-Br, cm⁻¹) ¹H-NMR Key Signals
5-Bromo-1H-1,2,3-triazol-4-amine N/A ~550 (expected) δ ~6.5 (NH₂), δ ~8.1 (H5)
5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine >250 N/A δ 3.65 (CH₂), δ 6.87 (NH₂)
5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine N/A 530 δ 2.45 (CH₃), δ 7.25–8.16 (Ar-H)

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 5-Bromo-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of propargylamine derivatives followed by bromination. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate the triazole core, with subsequent electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid buffer) . Optimization may include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance bromine reactivity.
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates.

How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5).
  • Mass spectrometry : HRMS (High-Resolution MS) to validate molecular weight (e.g., [M+H]+^+ peak at m/z 189.96 for C2 _2H4 _4BrN4_4).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:
Critical properties include:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water.
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C.
  • pKa : The amine group (pKa ~6.5) can protonate under acidic conditions, affecting reactivity in coupling reactions .

Advanced Research Questions

How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) can:

  • Determine bond lengths and angles (e.g., Br–C bond ≈1.89 Å, triazole ring planarity).
  • Identify intermolecular interactions (e.g., hydrogen bonding between amine and bromide).
  • Resolve tautomerism or positional isomerism in substituted analogs .

How do substituents on the triazole ring influence bioactivity, and how can contradictions in antimicrobial data be analyzed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare MIC (Minimum Inhibitory Concentration) values for derivatives. For example, bulky substituents (e.g., phenyl groups) may enhance Gram-positive activity (MIC = 0.5–8 μg/ml) but reduce solubility .
  • Data Contradiction Analysis : Discrepancies often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize results using standard strains (e.g., S. aureus ATCC 29213) and statistical tools (e.g., ANOVA with post-hoc tests) .

What computational strategies are effective for predicting the binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., bacterial topoisomerase IV). Key parameters:
    • Grid box centered on active sites (e.g., ATP-binding pocket).
    • Scoring functions (e.g., ΔG < –7 kcal/mol suggests strong binding).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

How can researchers mitigate challenges in scaling up synthetic protocols for this compound?

Methodological Answer:

  • Process Optimization :
    • Replace batch reactors with flow chemistry for safer bromine handling.
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours).
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Notes

  • For structural refinement, cite SHELXL .
  • Address data contradictions by cross-referencing biological assays with computational models .

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